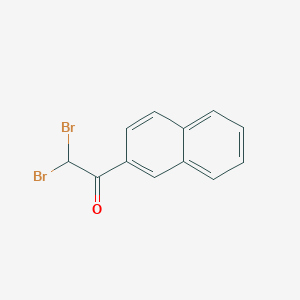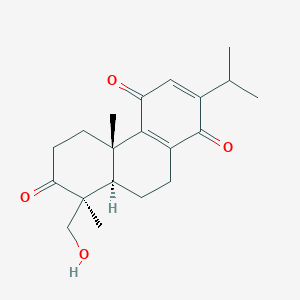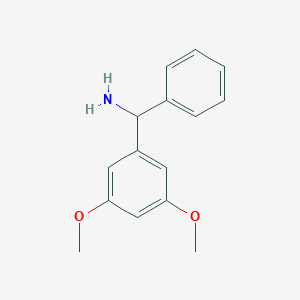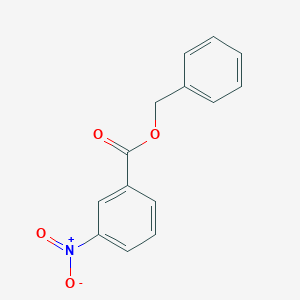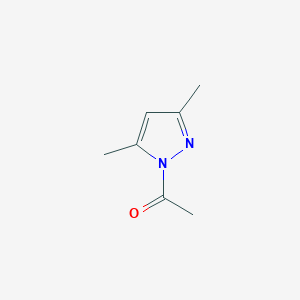
9-Chloro-7-ethoxyacridin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Chloro-7-ethoxyacridin-3-amine: is a chemical compound belonging to the acridine family, which is known for its diverse biological and industrial applications. Acridine derivatives are characterized by their tricyclic structure, which includes a nitrogen atom. These compounds have been extensively studied for their potential therapeutic properties, including anticancer, antimicrobial, and antiviral activities .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Chloro-7-ethoxyacridin-3-amine typically involves the reaction of 9-chloroacridine with ethoxyamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
化学反应分析
Types of Reactions: 9-Chloro-7-ethoxyacridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 9-position can be substituted with other nucleophiles, such as amines or alkoxides, to form different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different oxidation states or reduced forms.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alkoxides, and bases like potassium carbonate (K₂CO₃).
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H₂O₂) for oxidation and sodium borohydride (NaBH₄) for reduction are commonly used.
Major Products Formed:
Substitution Reactions: Products include various substituted acridine derivatives, depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound, which may have different biological activities.
科学研究应用
Biology and Medicine: The compound and its derivatives have shown promise in biological and medical research. They are investigated for their potential as anticancer agents due to their ability to intercalate DNA and inhibit topoisomerase enzymes . Additionally, they exhibit antimicrobial and antiviral activities, making them candidates for the development of new therapeutic agents .
Industry: In the industrial sector, acridine derivatives, including 9-Chloro-7-ethoxyacridin-3-amine, are used as dyes, fluorescent materials, and in laser technologies due to their unique photophysical properties .
作用机制
The mechanism of action of 9-Chloro-7-ethoxyacridin-3-amine involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation inhibits the activity of enzymes such as topoisomerases, which are essential for DNA replication and transcription . The compound’s interaction with DNA and its subsequent effects on cellular processes make it a potent anticancer agent .
相似化合物的比较
Acridine: A parent compound with similar structural features but without the chlorine and ethoxy substituents.
9-Aminoacridine: Similar to 9-Chloro-7-ethoxyacridin-3-amine but with an amino group at the 9-position instead of chlorine.
Acriflavine: A derivative with additional amino groups, known for its antiseptic properties.
Uniqueness: this compound is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the chlorine atom and the ethoxy group enhances its ability to interact with biological targets, making it a valuable compound for research and industrial applications .
属性
IUPAC Name |
9-chloro-7-ethoxyacridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O/c1-2-19-10-4-6-13-12(8-10)15(16)11-5-3-9(17)7-14(11)18-13/h3-8H,2,17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCINJSAPJDDQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C3=C(C=C(C=C3)N)N=C2C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(4-Methylphenyl)methyl]-1,4-diazepane](/img/structure/B173634.png)

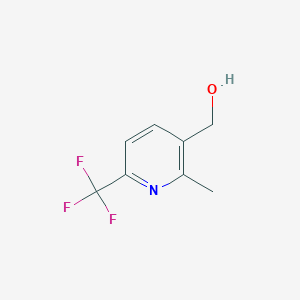
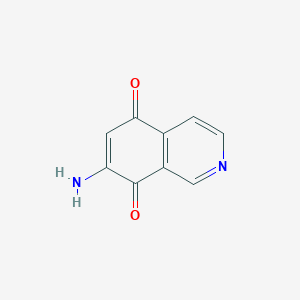
![Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B173646.png)
![(1S,6S,7R,8S,8aR)-6-Hydroperoxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/structure/B173647.png)
![1,1/'-Sulphonylbis(4-{[(trifluoromethyl)sulphonyl]oxy}benzene)](/img/structure/B173648.png)
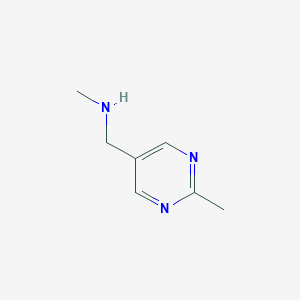
![3H-Pyrazolo[1,5-b][1,2,4]triazole-2-ethanamine](/img/structure/B173654.png)
